molecular formula C7H12O B2937498 1-Bicyclo[2.1.1]hexanylmethanol CAS No. 90049-44-8

1-Bicyclo[2.1.1]hexanylmethanol

Cat. No.: B2937498
CAS No.: 90049-44-8
M. Wt: 112.172
InChI Key: DROLRKKVQRWUJY-UHFFFAOYSA-N
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Description

1-Bicyclo[2.1.1]hexanylmethanol is a valuable chemical building block incorporating the bicyclo[2.1.1]hexane (BCH) scaffold, a saturated carbocycle that has gained significant prominence in modern medicinal chemistry. BCH derivatives are recognized as three-dimensional (3D) bioisosteres of benzene rings, enabling the "escape from flatland" in drug discovery programs . Replacing planar aromatic rings with this constrained, sp3-rich structure can lead to improved pharmacokinetic properties, enhanced solubility, and better metabolic stability of drug candidates while maintaining target engagement . The methanol functional group on the BCH core provides a versatile handle for further synthetic elaboration, allowing researchers to readily conjugate the scaffold to other molecular fragments through etherification, esterification, or oxidation reactions. This makes this compound an ideal compact module for constructing novel sp3-rich chemical space, particularly for the development of 1,2-disubstituted BCHs which are sought-after as isosteric replacements for ortho-substituted benzenes . The compound serves as a key precursor in the synthesis of more complex, functionalized bicycles that are often inaccessible by other means, thus accelerating the exploration of novel chemical entities for biological evaluation . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bicyclo[2.1.1]hexanylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-5-7-2-1-6(3-7)4-7/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROLRKKVQRWUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bicyclo 2.1.1 Hexanylmethanol and Its Derivatives

Strategies for Constructing the Bicyclo[2.1.1]hexane Skeleton

The construction of the strained bicyclo[2.1.1]hexane core requires specialized synthetic approaches. Key methodologies include photochemical reactions, various cycloaddition strategies, and organometallic-mediated ring formations.

Photochemical Cycloaddition Reactions

Photochemical cycloadditions, particularly intramolecular [2+2] reactions, represent a foundational approach to the bicyclo[2.1.1]hexane skeleton. rsc.orgrsc.org These reactions typically involve the irradiation of a 1,5-diene substrate, leading to a crossed cycloaddition to form the bridged bicyclic system. rsc.org

A notable advancement is the use of visible-light-driven intramolecular crossed [2+2] photocycloadditions. organic-chemistry.orgacs.org This method utilizes a photocatalyst, such as an iridium complex, to facilitate the reaction of styrene (B11656) derivatives under milder conditions than traditional UV irradiation. organic-chemistry.orgchemistryviews.org The reaction proceeds via triplet energy transfer, affording good to high yields of 1,4-disubstituted bicyclo[2.1.1]hexanes. organic-chemistry.orgacs.org Acetone has been identified as an effective and environmentally conscious solvent for this transformation. organic-chemistry.org The versatility of this method is demonstrated by its tolerance of various functional groups and its applicability to the synthesis of polysubstituted BCHs. rsc.orgnih.gov

Another photochemical strategy involves the intramolecular [2+2] photocycloaddition between a dioxenone and a bicyclic alkene. rsc.orgnih.gov This method has been explored for the synthesis of complex natural product substructures, such as that of solanoeclepin A. rsc.orgnih.gov The regioselectivity of this cycloaddition can be influenced by the substitution pattern of the alkene, sometimes leading to the formation of bicyclo[2.2.0]hexane systems instead. nih.gov

Summary of Photochemical Cycloaddition Reactions for Bicyclo[2.1.1]hexane Synthesis
Reaction TypeSubstratesKey Reagents/ConditionsKey FindingsCitations
Visible-Light-Driven Intramolecular Crossed [2+2] PhotocycloadditionStyrene derivatives (2,5-disubstituted hexa-1,5-dienes)Ir(dFCF3ppy)2(dtbbpy)PF6 (photocatalyst), 414 nm LED, AcetoneYields ranging from 61% to quantitative; tolerates a wide range of substituents. organic-chemistry.orgacs.orgchemistryviews.org
Intramolecular Dioxenone-Alkene [2+2] PhotocycloadditionDioxenone tethered to a bicyclic alkenePhotolysisForms the strained bicyclo[2.1.1]hexane moiety; regioselectivity is substrate-dependent. rsc.orgnih.gov

Formal Cycloaddition Approaches

Formal cycloadditions provide an alternative pathway to the bicyclo[2.1.1]hexane core, often involving the reaction of bicyclo[1.1.0]butanes (BCBs) with various coupling partners. These reactions can be categorized as formal (3+2) or [2π+2σ] cycloadditions.

An intramolecular formal (3+2) cycloaddition has been reported for the synthesis of bicyclo[2.1.1]hexanes from allylated cyclopropanes bearing a 4-nitrobenzimine substituent. nih.gov This method is effective for both activated and unactivated alkenes. nih.gov

The [2π+2σ] cycloaddition of bicyclo[1.1.0]butanes with alkenes is a more common strategy. nih.gov This reaction can be initiated by energy transfer, providing a new avenue for strain-release-driven transformations. nih.govacs.orgnih.gov A photochemical single-electron oxidative strategy has also been developed for the [2π+2σ] cycloaddition of gem-difluorodienes with BCBs, leading to gem-difluorobicyclo[2.1.1]hexane scaffolds. snnu.edu.cn Furthermore, hexafluoroisopropanol (HFIP) has been shown to promote the formal [2π+2σ] cycloaddition of BCBs with α-cyano chalcones, acting as a hydrogen-bond activator and stabilizer of cationic intermediates. rsc.org

Lewis Acid-Catalyzed Cycloadditions for Bicyclo[2.1.1]hexanes

Lewis acid catalysis has emerged as a powerful tool for promoting the cycloaddition reactions that form bicyclo[2.1.1]hexanes. thieme-connect.com These reactions often involve the activation of bicyclo[1.1.0]butanes (BCBs) towards nucleophilic attack.

A facile method for accessing a variety of BCHs involves a stepwise two-electron formal (3+2) cycloaddition between silyl (B83357) enol ethers and BCBs, catalyzed by Lewis acids such as Yb(OTf)3 or Sc(OTf)3. bohrium.comresearchgate.net This reaction exhibits broad functional group tolerance and allows for the construction of two adjacent quaternary carbon centers. bohrium.com Similarly, Lewis acids like BF3·Et2O can catalyze the formal [2π+2σ] cycloaddition of BCBs with dihydropyridines to generate azacycle-fused bicyclo[2.1.1]hexane scaffolds. rsc.org The cycloaddition of BCBs with quinoxalin-2(1H)-ones is also facilitated by Lewis acid catalysis, yielding quinoxaline-fused aza-bicyclo[2.1.1]hexanes. acs.org

Examples of Lewis Acid-Catalyzed Cycloadditions for Bicyclo[2.1.1]hexane Synthesis
Reaction TypeSubstratesLewis Acid CatalystKey FeaturesCitations
Formal (3+2) CycloadditionSilyl enol ethers and Bicyclo[1.1.0]butanesYb(OTf)3 or Sc(OTf)3Forms two vicinal quaternary carbon centers and a silyl-protected tertiary alcohol. bohrium.comresearchgate.net
Formal [2π+2σ] CycloadditionDihydropyridines and Bicyclo[1.1.0]butanesBF3·Et2OProduces novel azacycle-fused bicyclo[2.1.1]hexane scaffolds. rsc.org
Formal [2π+2σ] CycloadditionQuinoxalin-2(1H)-ones and Bicyclo[1.1.0]butanesNot specifiedYields quinoxaline-fused aza-bicyclo[2.1.1]hexanes with multiple quaternary centers. acs.org

Strain-Release Cycloadditions

The high ring strain of bicyclo[1.1.0]butanes (BCBs) is a thermodynamic driving force that can be harnessed for the synthesis of bicyclo[2.1.1]hexanes. nih.govnih.gov These strain-release cycloadditions typically involve the reaction of a BCB with an alkene.

One strategy employs energy transfer sensitization of the BCB, which then undergoes a [2π+2σ] cycloaddition with an alkene. nih.govacs.orgnih.gov This method is a novel approach for transformations driven by strain-release. acs.org Photocatalysis can also be used to control the regioselectivity of these cycloadditions, allowing for the synthesis of different regioisomers from a common starting material by selecting the appropriate photocatalyst. nih.govacs.org This catalyst-controlled regiodivergence is a significant advancement, expanding the accessible chemical space of the bicyclo[2.1.1]hexane scaffold. nih.govacs.org

Organometallic-Mediated Ring Formations

Organometallic reagents can mediate unique ring-forming reactions to produce the bicyclo[2.1.1]hexane core. One such method involves a sequential samarium(II) iodide (SmI2)-mediated pinacol (B44631) coupling and an acid-catalyzed pinacol rearrangement. nih.gov

This two-step process starts with a cyclobutanedione derivative. nih.gov The SmI2-mediated transannular pinacol coupling forms a bicyclic vicinal diol. nih.gov Subsequent treatment with an acid, such as p-toluenesulfonic acid (p-TsOH), induces a pinacol rearrangement to yield a 1-substituted bicyclo[2.1.1]hexan-2-one. nih.gov This method provides access to bicyclic ketones that are valuable intermediates for further functionalization. nih.gov

Functionalization and Derivatization Routes for 1-Bicyclo[2.1.1]hexanylmethanol

Once the bicyclo[2.1.1]hexane skeleton is constructed, often in the form of a ketone or ester, further transformations are necessary to arrive at this compound and its derivatives. These functionalization and derivatization routes are crucial for elaborating the core structure and introducing desired chemical properties.

The bicyclo[2.1.1]hexane modules produced from the synthetic methods described above can be readily derivatized through a variety of standard organic transformations. rsc.orgchemrxiv.org For example, 1-substituted bicyclo[2.1.1]hexan-2-ones are versatile intermediates. nih.govresearchgate.net The ketone functionality can be reduced to a secondary alcohol, which can then be further modified. nih.gov For instance, a sodium borohydride (B1222165) (NaBH4)-mediated reduction of a bicyclo[2.1.1]hexanone, followed by acetylation of the resulting alcohol, yields a 1,2-disubstituted BCH. nih.gov

The synthesis of analogs of bioactive compounds often involves the derivatization of the bicyclo[2.1.1]hexane core. nih.govresearchgate.net For example, a saturated analog of the monoacylglycerol lipase (B570770) (MGL) inhibitor, fendizoic acid, has been prepared from a functionalized bicyclo[2.1.1]hexane intermediate. semanticscholar.org This demonstrates the utility of these synthetic methodologies in medicinal chemistry research. The ability to introduce a variety of substituents at different positions on the bicyclic scaffold is key to its application as a benzene (B151609) bioisostere. nih.govrsc.org

An exploration of the synthetic routes toward this compound and its variously substituted analogues reveals a landscape of innovative chemical strategies. The bicyclo[2.1.1]hexane (BCH) scaffold, a three-dimensional bioisostere for mono-, ortho-, and meta-substituted benzene rings, has garnered significant attention in medicinal chemistry for its ability to improve the physicochemical properties of drug candidates. nih.govccspublishing.org.cn This article details the key methodologies developed for the synthesis and functionalization of this important structural motif.

1 Installation of the Methanol (B129727) Moiety at the Bridgehead Position

The direct installation of a methanol group at the bridgehead position of a bicyclo[2.1.1]hexane core is a critical step for creating derivatives with specific exit vectors for further chemical elaboration. One approach involves the functionalization of a pre-existing bicyclic structure. For instance, multi-step synthetic sequences can be employed, starting from materials like (3-methylenecyclobutyl)methanol. d-nb.info Ring-closure of this starting material can yield a bicyclo[2.1.1]hexane alcohol. d-nb.info

Another strategy involves the transformation of other functional groups at the bridgehead. For example, a bridgehead carboxylic acid can be reduced to the corresponding primary alcohol. This approach is valuable in multi-step syntheses where the acid provides a handle for other transformations before being converted to the methanol group.

2 Selective Transformations of the Hydroxyl Group

The hydroxyl group of this compound and its derivatives is a versatile functional handle for further molecular diversification. The selective reaction of this group in the presence of others is a key challenge and a focus of significant research. nih.gov

Common transformations include:

Oxidation : The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a wide range of subsequent reactions.

Esterification and Etherification : These reactions allow for the introduction of various substituents, modifying the steric and electronic properties of the molecule.

Acetylation : The conversion of the secondary alcohol in 1,2-disubstituted BCH systems to an acetate (B1210297) has been demonstrated as a straightforward and high-yielding transformation. nih.gov For example, the NaBH₄-mediated reduction of a 1-substituted bicyclo[2.1.1]hexan-2-one, followed by acetylation of the resulting alcohol, provides access to 1,2-disubstituted BCHs in excellent yields. nih.gov

Fluorination : The hydroxyl group can be replaced with fluorine, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. d-nb.info For example, the alcohol in a 2-oxabicyclo[2.1.1]hexane system can be converted to its monofluoromethyl derivative using a fluorinating agent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). d-nb.info

These transformations are crucial for building molecular complexity and synthesizing analogues of bioactive compounds. nih.gov

3 Regiodivergent Synthetic Strategies for Bicyclo[2.1.1]hexanes

Controlling the substitution pattern on the bicyclo[2.1.1]hexane scaffold is crucial for its application as a benzene bioisostere. Catalyst-controlled regiodivergent synthesis allows for the selective formation of different regioisomers from a common starting material. nih.gov A photochemical approach has been developed that leverages catalyst control to dictate the outcome of cycloadditions. nih.gov By selecting the appropriate photocatalyst, it is possible to steer the reaction towards distinct substitution patterns, a feat made possible by the activating group playing a key role in guiding the divergent pathways. nih.gov Transient absorption spectroscopy has been used to distinguish between the competing energy transfer and electron transfer mechanisms that lead to the different regioisomers. nih.gov

In another example of catalyst-controlled divergence, the reaction of bicyclo[1.1.0]butane (BCB) amides with azadienes can be directed to form either bicyclo[2.1.1]hexanes or cyclobutenes. documentsdelivered.comnih.govresearchgate.netacs.org A Cu(I) catalyst promotes a formal cycloaddition to yield the BCH core, while a Au(I) catalyst uniquely favors an addition-elimination pathway to produce the cyclobutene (B1205218). documentsdelivered.comnih.gov This switch in reactivity is attributed to the preferred coordination geometries of the metal catalysts, with Cu(I) favoring a two-coordinate transition state that accelerates the desired cyclization, while Au(I) stabilizes intermediates that lead to the alternative product. documentsdelivered.com

Catalyst SystemReactantsProduct TypeKey Feature
PhotocatalystAlkene + Bicyclo[1.1.0]butaneRegioisomeric Bicyclo[2.1.1]hexanesCatalyst choice dictates regio-outcome (energy vs. electron transfer). nih.gov
Cu(I) vs. Au(I)Bicyclo[1.1.0]butane Amide + AzadieneBicyclo[2.1.1]hexane vs. CyclobuteneMetal catalyst choice dictates reaction pathway (cycloaddition vs. addition-elimination). documentsdelivered.comnih.gov
Sc(III) vs. Ni(II)Bicyclo[1.1.0]butane + α,β-Unsaturated KetoneBicyclo[2.1.1]hexane vs. CyclobuteneLewis acid catalyst controls chemoselectivity. nih.gov

This table provides a summary of catalyst-controlled regiodivergent strategies for synthesizing bicyclo[2.1.1]hexane scaffolds.

4 Access to Polysubstituted Bicyclo[2.1.1]hexanes

The synthesis of polysubstituted bicyclo[2.1.1]hexanes is essential for exploring new chemical space beyond what is accessible with simple aromatic systems. dntb.gov.uarsc.orgresearchgate.netnih.gov A powerful photocatalytic cycloaddition reaction provides unified access to BCHs with up to 11 different substitution patterns from readily available 1,5-hexadienes. rsc.orgresearchgate.netnih.gov This method allows for the predictable installation of substituents at the bridge positions, which is challenging to achieve through other means like C-H functionalization. nih.gov

Key features of this methodology include:

Unified Access : A single operational protocol can generate a wide variety of substitution patterns, including those mimicking ortho-, meta-, and polysubstituted benzenes. dntb.gov.uarsc.org

Bridge Functionalization : The method allows for the introduction of functional groups, such as alcohols and esters, onto the bridges of the bicyclic system. nih.gov For example, a 1,2,4-trisubstituted BCH with an unprotected alcohol at the C2 position and a 1,3,4-trisubstituted BCH with a pyridine (B92270) at the C3 position have been successfully synthesized. nih.gov

Complexity Generation : The reaction enables rapid generation of molecular complexity in three-dimensional space. nih.gov

Another significant strategy involves the strain-release [2π + 2σ] cycloaddition between bicyclo[1.1.0]butanes and alkenes, initiated by energy transfer. acs.org This process, involving the sensitization of the highly strained bicyclo[1.1.0]butane, provides access to a variety of BCH substitution patterns that are otherwise difficult to obtain. acs.org

5 Preparation of 1,2-Disubstituted Bicyclo[2.1.1]hexane Cores

1,2-Disubstituted bicyclo[2.1.1]hexanes are of particular interest as saturated bioisosteres of the ortho-substituted benzene ring. rsc.orgnih.gov Their synthesis has been a key focus, leading to the development of modular and efficient approaches.

A prominent strategy is the use of photochemistry, specifically the [2+2] cycloaddition, to construct the bicyclic core. rsc.orgchemrxiv.org This method can be used to generate new building blocks that are readily derivatized. rsc.orgchemrxiv.org For instance, an intramolecular [2+2] cycloaddition can produce 1-substituted bicyclo[2.1.1]hexan-2-ones, which serve as versatile intermediates for accessing various 1,2-disubstituted BCHs. nih.gov

Another powerful technique involves the reaction of bicyclo[1.1.0]butanes with various partners. nih.gov These reactions have been used to synthesize and validate 1,2-disubstituted BCHs as effective bioisosteres in agrochemical contexts, leading to patent-free analogues of active fungicides with high antifungal activity. rsc.orgnih.gov A two-step process starting from cyclobutanedione derivatives, involving a SmI₂-mediated pinacol coupling followed by an acid-catalyzed pinacol rearrangement, yields 1-substituted bicyclo[2.1.1]hexan-2-ones. nih.govchemistryviews.org These ketones are key intermediates that can be further transformed into a variety of 1,2-disubstituted products. nih.govchemistryviews.org

Starting MaterialKey Reagents/MethodIntermediate/ProductSignificance
1,5-Hexadiene (B165246)Photocatalysis ([2+2] cycloaddition)1-Substituted Bicyclo[2.1.1]hexan-2-oneVersatile intermediate for 1,2-disubstituted BCHs. nih.govchemrxiv.org
CyclobutanedioneSmI₂, p-TsOH1-Substituted Bicyclo[2.1.1]hexan-2-oneTwo-step access to key ketone building blocks. nih.govchemistryviews.org
Bicyclo[1.1.0]butaneVarious reaction partners1,2-Disubstituted Bicyclo[2.1.1]hexaneValidated as ortho-substituted benzene bioisosteres. rsc.orgnih.gov

This table summarizes key methods for the preparation of 1,2-disubstituted bicyclo[2.1.1]hexane cores.

6 Borylation of Tertiary C-H Bonds

Direct C-H functionalization represents a highly efficient strategy for derivatizing molecular scaffolds. While catalytic borylations typically favor primary or activated secondary C-H bonds, a method for the borylation of tertiary C-H bonds has been developed. chemrxiv.orgnih.govresearchgate.net An iridium-catalyzed reaction enables the highly selective borylation of the bridgehead tertiary C-H bond in bicyclo[2.1.1]hexanes. chemrxiv.orgnih.govresearchgate.net

This reaction is notable for several reasons:

High Selectivity : The reaction selectively targets the strained bridgehead C-H bond over other unactivated C-H bonds within the molecule. chemrxiv.orgyoutube.com

Broad Functional Group Tolerance : The method is compatible with a wide array of functional groups, including halides, alcohols, esters, and amides, making it suitable for late-stage functionalization of complex molecules. chemrxiv.orgnih.govyoutube.com

Versatile Products : The resulting bridgehead boronic esters are versatile intermediates that can be used in a variety of subsequent cross-coupling reactions to form new C-C and C-heteroatom bonds. chemrxiv.orgyoutube.com

Kinetic and computational studies have revealed that the high strain and significant s-character of the bridgehead C-H bond are crucial for this unprecedented reactivity. chemrxiv.orgyoutube.com The turnover-limiting step is not the C-H cleavage itself, but a subsequent isomerization of the iridium complex prior to reductive elimination. chemrxiv.orgnih.gov

Stereochemical Aspects in the Research of 1 Bicyclo 2.1.1 Hexanylmethanol

Inherent Chirality of the Bicyclo[2.1.1]hexane System

While the parent bicyclo[2.1.1]hexane is an achiral molecule, the introduction of substituents can render the system chiral. nist.govnih.gov The chirality of substituted bicyclo[2.1.1]hexanes arises from the fixed, non-planar arrangement of its atoms. For a molecule like 1-Bicyclo[2.1.1]hexanylmethanol, the bridgehead carbon atom (C1), to which the hydroxymethyl group is attached, becomes a stereocenter.

The determination of the absolute configuration (R or S) at such a stereocenter follows the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.com To assign priorities in a cyclic system, one must trace the paths around the ring clockwise and counter-clockwise from the stereocenter. The point of first difference determines the higher priority path. stackexchange.comreddit.com In the case of 1,2- and 1,5-disubstituted bicyclo[2.1.1]hexanes, the resulting structures are chiral due to their inherent three-dimensionality. chemrxiv.org This defined spatial arrangement is a key feature exploited in the design of bioisosteres, where the bicyclic core replaces an aromatic ring to improve physicochemical properties while maintaining a specific orientation of substituents. chemrxiv.orgnih.gov

Diastereoselective Synthetic Pathways

The synthesis of substituted bicyclo[2.1.1]hexanes often yields diastereomers. Control over the diastereoselectivity is a critical aspect of these synthetic routes. Various methods have been developed that proceed with notable levels of diastereocontrol.

One approach involves the formal [2π+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with α-cyano chalcones, promoted by hexafluoroisopropanol (HFIP), which affords bicyclo[2.1.1]hexanes with high diastereoselectivity. rsc.orgrsc.org Another strategy is the crossed [2+2] cycloaddition, which has been used to prepare 2,5-disubstituted bicyclo[2.1.1]hexanes. nih.govrsc.org Furthermore, the reduction of bicyclo[2.1.1]hexane precursors can be highly diastereoselective. For instance, the treatment of a bicyclo[2.1.1]hexane derivative with lithium aluminum hydride has been shown to produce bicyclo[2.1.1]hexan-1-ylmethanol with excellent diastereoselectivity (>20:1 dr). acs.org

Table 1: Examples of Diastereoselective Syntheses of Bicyclo[2.1.1]hexane Derivatives

Reaction Type Reactants Product Type Diastereomeric Ratio (dr) Ref
Formal [2π+2σ] Cycloaddition Bicyclo[1.1.0]butanes, α-cyano chalcones Substituted Bicyclo[2.1.1]hexanes High diastereoselectivity rsc.orgrsc.org
Crossed [2+2] Cycloaddition Diene substrates 2,5-disubstituted Bicyclo[2.1.1]hexanes ~3:1 nih.govrsc.org
Reduction Bicyclo[2.1.1]hexane derivative (3a) Bicyclo[2.1.1]hexan-1-ylmethanol (5) >20:1 acs.org
Photochemical Wolff Rearrangement Diazoketone (33) Carboxylic acid intermediate (34) 5:1 nih.gov
Lewis Acid-Catalyzed [2π+2σ] Reaction Bicyclobutanes, 1,1,2-trisubstituted alkenes Spirocyclic Bicyclo[2.1.1]hexanes Not specified researchgate.net

Enantioselective Catalytic Synthesis of Bicyclo[2.1.1]hexanes

The demand for enantiomerically pure bicyclo[2.1.1]hexane building blocks, particularly in drug discovery, has driven the development of enantioselective catalytic methods. These strategies provide access to enantioenriched scaffolds, which is crucial as different enantiomers can exhibit vastly different biological activities.

A prominent method is the Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition. chemrxiv.orgnih.govresearchgate.net This reaction, utilizing chiral catalysts such as those based on rhodium or scandium, can produce 1,5-disubstituted bicyclo[2.1.1]hexanes in high yield and enantioselectivity. chemrxiv.org Another successful approach is the asymmetric organocatalytic formal cycloaddition of bicyclo[1.1.0]butanes with imines, catalyzed by a confined Brønsted acid, which yields chiral azabicyclo[2.1.1]hexanes with excellent enantiomeric ratios (up to 99:1 er). nih.gov

Table 2: Enantioselective Catalytic Syntheses of Bicyclo[2.1.1]hexane Derivatives

Catalytic System Reaction Type Substrates Product Type Enantioselectivity Ref
Chiral Lewis Acid (e.g., Rh or Sc-based) Intramolecular crossed [2+2] photocycloaddition α,β-unsaturated acyl pyrazoles 1,5-disubstituted Bicyclo[2.1.1]hexanes High enantioselectivity chemrxiv.orgnih.govresearchgate.netresearchgate.net
Chiral Brønsted Acid (IDPi) Organocatalytic formal cycloaddition Bicyclo[1.1.0]butanes, N-aryl imines Chiral aza-Bicyclo[2.1.1]hexanes Up to 99:1 er nih.gov
Chiral Zinc Catalyst/Ligand (3+2) Cycloaddition Bicyclo[1.1.0]butanes, imines aza-Bicyclo[2.1.1]hexanes High er researchgate.net
Chiral Brønsted Acid Enantioselective cycloaddition / Nitrogen deletion Bicyclo[1.1.0]butanes, imines aza-Bicyclo[2.1.1]hexanes Good enantiopurity retention researchgate.net

Influence of Absolute Configuration on Molecular Properties

The absolute configuration of a chiral molecule dictates its three-dimensional arrangement, which in turn governs its interactions with other chiral entities, such as biological receptors. For bicyclo[2.1.1]hexane-containing compounds, the specific stereochemistry is a critical determinant of their molecular properties and biological function. nih.govuam.es

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. researchgate.net It provides data on the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), allowing for the detailed mapping of a molecule's carbon-hydrogen framework. ethernet.edu.etlibretexts.org

For 1-Bicyclo[2.1.1]hexanylmethanol, ¹H and ¹³C NMR spectra would provide definitive confirmation of its bicyclic core and the attached hydroxymethyl group. The strained bicyclo[2.1.1]hexane system enforces a rigid conformation, leading to distinct chemical shifts and coupling constants for the bridgehead and bridge protons. scite.ai

In the ¹H NMR spectrum, the protons of the hydroxymethyl (-CH₂OH) group would typically appear as a singlet or a multiplet depending on coupling to the hydroxyl proton. The bridgehead protons and the various methylene (B1212753) bridge protons would exhibit complex splitting patterns due to spin-spin coupling. libretexts.org The chemical shifts are influenced by the rigid geometry and the presence of the substituent.

The ¹³C NMR spectrum is often simpler, showing a distinct signal for each unique carbon atom. The carbon of the hydroxymethyl group would appear in the typical region for an alcohol-bearing carbon, while the bridgehead and bridge carbons would have characteristic shifts indicative of a strained aliphatic ring system. rsc.org Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, confirming the entire molecular structure. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₂OH~3.5~65-75
Bridgehead C-H~2.5-2.9~40-50
Methylene Bridges (-CH₂-)~1.5-2.4~30-45

Note: These are estimated values. Actual chemical shifts can vary based on solvent and other experimental conditions. The predictions are based on data for similar bicyclo[2.1.1]hexane structures. rsc.org

Mass Spectrometry (MS) Techniques (e.g., QTOF-MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. vanderbilt.edu It is indispensable for confirming the molecular weight of a synthesized compound and assessing its purity. High-resolution mass spectrometry (HRMS), often performed on instruments like a Quadrupole Time-of-Flight (QTOF) mass spectrometer, can determine the molecular formula of a compound with high accuracy by providing a very precise mass measurement. acs.org

For this compound (C₇H₁₂O), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the calculated theoretical mass (112.0888 Da). nih.gov The sample is typically ionized using a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. rsc.org

The fragmentation pattern observed in the mass spectrum can also provide structural information. Although soft ionization methods minimize fragmentation, some characteristic fragments of the bicyclic core might be observed, which can be used to further confirm the structure. Purity is assessed by looking for the presence of ions corresponding to impurities or side-products from the synthesis.

Table 2: Expected Ions in the Mass Spectrum of this compound

IonFormulaCalculated m/zDescription
[M]⁺C₇H₁₂O112.0888Molecular Ion
[M+H]⁺C₇H₁₃O⁺113.0966Protonated Molecule (common in ESI)
[M+Na]⁺C₇H₁₂ONa⁺135.0786Sodium Adduct (common in ESI)
[M-H₂O]⁺C₇H₁₀94.0783Loss of water

Note: The presence and abundance of these ions depend on the specific mass spectrometry technique and conditions used.

Application of Advanced Spectroscopic Methods in Reaction Monitoring and Mechanistic Studies

The synthesis of complex scaffolds like bicyclo[2.1.1]hexane often involves intricate reaction mechanisms. researchgate.netmanchester.ac.uk Advanced spectroscopic methods are crucial for monitoring the progress of these reactions and elucidating the underlying mechanistic pathways. For instance, many modern syntheses of bicyclo[2.1.1]hexanes utilize photocatalysis. nih.govrsc.org

In such cases, UV-Visible (UV-Vis) spectroscopy can be employed to monitor the reaction by observing changes in the absorption spectrum of the photocatalyst or reactants over time. researchgate.net This allows for the determination of reaction kinetics and optimization of reaction conditions.

Mechanistic studies often involve experiments designed to trap or observe reactive intermediates. For example, control experiments using triplet quenchers can be monitored by spectroscopy to determine if a triplet-sensitized pathway is involved in a photochemical reaction. nih.gov Furthermore, techniques like cyclic voltammetry can be used to determine the redox potentials of the reactants, providing insight into the feasibility of proposed electron transfer steps in a catalytic cycle. rsc.org By combining the results from these spectroscopic and electrochemical methods with computational studies, a detailed picture of the reaction mechanism for the formation of the bicyclo[2.1.1]hexane core can be constructed. acs.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Mechanistic Insights and Reaction Pathway Elucidation

Density Functional Theory (DFT) calculations are a cornerstone for investigating the mechanisms of reactions that form and functionalize the bicyclo[2.1.1]hexane skeleton. These studies clarify the roles of catalysts, predict reaction outcomes, and rationalize observed selectivities.

A notable application of DFT is in understanding catalyst-controlled chemodivergent syntheses. For instance, in the reaction of bicyclo[1.1.0]butane (BCB) amides with azadienes, DFT calculations revealed how different metal catalysts steer the reaction toward distinct products. acs.org It was shown that a Cu(I) catalyst forms a linear two-coordinate complex with the BCB adduct, which promotes a rapid intramolecular cyclization to yield bicyclo[2.1.1]hexane products. acs.org In contrast, a Au(I) catalyst favors a four-coordinate complex that stabilizes the transition state for an intramolecular proton transfer, leading to cyclobutene (B1205218) formation instead. acs.org This level of mechanistic detail is crucial for the rational design of synthetic routes to specific BCH derivatives.

DFT has also been instrumental in clarifying radical-based reaction pathways. In the SmI₂-catalyzed intermolecular coupling of olefins and bicyclo[1.1.0]butyl ketones to form BCHs, DFT calculations supported a radical-relay mechanism. manchester.ac.uk The calculations detailed the energetic profile of the reaction, including the initial single-electron transfer (SET) from Sm(II) to the ketone, the facile ring-opening of the strained BCB ring to form a cyclobutyl radical, subsequent radical addition to the alkene, and the final radical rebound onto the Sm(III)-enolate to close the bicyclic ring. manchester.ac.uk

Furthermore, DFT studies provide insights into the regioselectivity of insertion reactions and photocycloadditions. chemrxiv.orgrsc.org In the synthesis of 1,5-disubstituted bicyclo[2.1.1]hexanes via a Lewis acid-catalyzed [2+2] photocycloaddition, DFT calculations helped to model the Lewis acid-substrate complex to predict the absolute configuration of the final product. chemrxiv.org Similarly, in dearomative [2π + 2σ] photocycloadditions, DFT calculations have been used to determine the thermodynamically favorable transition state, explaining the observed regioselectivity. rsc.org

Reaction TypeCatalyst/InitiatorMechanistic Insight from DFTReference
Chemodivergent reaction of BCB amidesCu(I) vs. Au(I)Cu(I) forms a 2-coordinate complex favoring cycloaddition to BCH. Au(I) forms a 4-coordinate complex favoring an addition-elimination pathway. acs.org
Alkene insertion into BCB ketonesSmI₂Supported a radical-relay mechanism involving ketyl radical formation, BCB ring-opening, and radical rebound. manchester.ac.uk
Enantioselective [2+2] photocycloadditionLewis Acid / Visible LightModeled the Lewis acid-substrate complex to predict the absolute configuration of the BCH product. chemrxiv.org
Dearomative [2π + 2σ] photocycloadditionTriplet Sensitizer / Visible LightIdentified the thermodynamically favorable transition state, explaining the reaction's regioselectivity. rsc.org

Quantum Chemical Calculations on Electronic Effects and p-Facial Selectivity

The stereochemical outcome of reactions on the bicyclo[2.1.1]hexane framework is heavily influenced by subtle, long-range electronic effects. Quantum chemical calculations have been vital in dissecting these effects to understand and predict π-facial selectivity, particularly in nucleophilic additions to the carbonyl group of bicyclo[2.1.1]hexan-2-one systems, which serve as a close proxy for understanding the environment around the hydroxymethyl-substituted carbon in 1-bicyclo[2.1.1]hexanylmethanol.

A key study introduced 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones as a probe system to separate steric and electronic effects, as the two faces of the carbonyl group are in a sterically similar environment. core.ac.uk The study investigated how remote substituents influence the syn- versus anti-addition of a hydride. Quantum chemical calculations, including Natural Bond Orbital (NBO) analysis at the B3LYP/6-31G* level of theory, were used to estimate Cieplak-type hyperconjugative effects. core.ac.uk These effects involve the interaction between σ-donating orbitals of adjacent bonds and the π* acceptor orbital of the carbonyl group (σ → π*CO). The analysis predicted a uniform preference for anti-attack based on these hyperconjugative interactions. core.ac.uk However, a metal ion complexation model, which accounts for electrostatic effects, predicted a preferential syn-attack for some substituents, highlighting the complex interplay of different electronic factors. core.ac.uk

Prediction of Reactivity and Stereoselectivity

Computational models are frequently tested for their ability to accurately predict the reactivity and stereoselectivity observed in experiments. The study on 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones provides an excellent example of this application. core.ac.ukscispace.com Different computational models and levels of theory were employed to predict the facial selectivity of hydride reduction.

The results showed that even semi-empirical methods could offer good predictability. core.ac.ukscispace.com More advanced methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT (B3LYP/6-31G*), were also used to calculate the transition state structures and relative barrier heights for syn- and anti-addition. core.ac.uk These calculations correctly reproduced the higher syn-selectivity for electron-withdrawing substituents like the cyano group and the observed anti-selectivity for groups like ethyl and, importantly, the hydroxymethyl group (the key functional group in this compound). core.ac.uk The success of these models underscores the power of computational chemistry in predicting stereochemical outcomes driven by subtle electronic modifications.

Substituent (R) in 5-exo-R-bicyclo[2.1.1]hexan-2-oneExperimental Selectivity (% syn : % anti)Computational Model PredictionReference
CN75 : 25Correctly predicts higher syn selectivity. core.ac.uk
COOMe66 : 34Consistent with trend for electron-withdrawing groups. core.ac.uk
CH₂OH48 : 52Correctly reproduces anti selectivity. core.ac.uk
CH₂CH₃47 : 53Correctly reproduces anti selectivity. core.ac.uk

Analysis of Conformational Landscapes and Strain Energy

The bicyclo[2.1.1]hexane system is a highly strained and conformationally restricted scaffold. Computational analysis is essential for quantifying this strain and understanding its rigid conformational landscape. The strain energy of the parent bicyclo[2.1.1]hexane has been calculated using high-level electronic structure theory, with values reported around 38-39 kcal/mol. swarthmore.edu One study noted a high steric energy of 44.8 kcal/mol for a derivative, emphasizing the significant potential energy stored in this compact structure. dntb.gov.ua

This inherent strain is a direct result of the geometric constraints imposed by the bridged bicyclic structure, which forces bond angles away from their ideal values. swarthmore.edu The high degree of conformational restriction means the molecule has a very well-defined shape with limited flexibility. This rigidity is a key feature exploited in medicinal chemistry, as it allows for precise positioning of functional groups (or "exit vectors") in three-dimensional space, mimicking the substitution patterns of aromatic rings. chemrxiv.orgrsc.org Computational methods are used to model these conformations and analyze the vectors, aiding in the design of BCH-based bioisosteres. rsc.org

Kinetic and Computational Studies on Reaction Rates and Barriers

Kinetic and computational studies provide quantitative data on reaction rates and the energy barriers that govern them. For the fundamental bicyclo[2.1.1]hexane system, the kinetics of its thermal isomerization have been studied experimentally. Pyrolysis of bicyclo[2.1.1]hexane in the vapor phase between 327°C and 366°C yields 1,5-hexadiene (B165246) as the sole product. ibm.com The reaction follows first-order kinetics, and the rate constant was determined to fit the Arrhenius equation: k = 1.49 × 10¹⁵ exp(−55,000 / RT) s⁻¹ ibm.com This corresponds to an activation energy of approximately 55 kcal/mol, which reflects the significant energy barrier to breaking the strained C-C bonds of the bicycle. ibm.com The mechanism is believed to be a concerted, diradical process analogous to the thermal decomposition of cyclobutane (B1203170). ibm.com

In the context of synthesis, computational studies are used to calculate the activation barriers for key reaction steps, providing insight into which pathways are kinetically feasible. For instance, in the iridium-catalyzed borylation of the bridgehead C-H bond of bicyclo[2.1.1]hexane, kinetic and computational studies indicated that the C-H bond cleavage step has a modest energy barrier. chemrxiv.orgescholarship.org The calculations further suggested that the turnover-limiting step was not the C-H activation itself, but a subsequent isomerization of a 7-coordinate iridium complex intermediate prior to the final C-B bond formation. chemrxiv.orgescholarship.org This type of detailed kinetic and computational analysis is critical for optimizing reaction conditions and understanding catalyst behavior.

Applications of 1 Bicyclo 2.1.1 Hexanylmethanol in Advanced Organic Synthesis

Role as Building Blocks for Architecturally Complex Organic Molecules

1-Bicyclo[2.1.1]hexanylmethanol and its derivatives are increasingly recognized as versatile building blocks for the construction of architecturally complex organic molecules. enamine.netorganic-chemistry.org The inherent strain and defined three-dimensional geometry of the bicyclo[2.1.1]hexane core provide a unique scaffold for the synthesis of novel compounds. enamine.net Synthetic chemists utilize this framework to access new chemical space and create molecules with intricate and well-defined spatial arrangements of functional groups. rsc.orgnih.gov

The strategic incorporation of the bicyclo[2.1.1]hexane moiety can lead to the development of compounds with optimized biological activity and reduced metabolic degradation due to its high sp3 character. enamine.netorganic-chemistry.org This makes it an attractive starting point for the synthesis of natural product analogues and other complex bioactive molecules. The ability to functionalize the bicyclo[2.1.1]hexane core at various positions allows for the generation of a diverse library of complex structures.

Strategic Use as Bioisosteric Replacements in Molecular Design

A significant application of the bicyclo[2.1.1]hexane scaffold, and by extension this compound as a synthetic precursor, lies in its role as a bioisosteric replacement for substituted benzene (B151609) rings. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The replacement of planar aromatic rings with saturated, three-dimensional scaffolds like bicyclo[2.1.1]hexane can lead to improved physicochemical properties such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity. nih.govresearchgate.netbeilstein-journals.org

Recent studies have validated that 1,2-disubstituted bicyclo[2.1.1]hexanes can effectively mimic the spatial arrangement of ortho-substituted benzene rings. nih.govresearchgate.netsemanticscholar.org This has been demonstrated through the synthesis of saturated analogues of known drugs and agrochemicals where the ortho-substituted phenyl ring is replaced by a 1,2-disubstituted bicyclo[2.1.1]hexane core. nih.govsemanticscholar.org These analogues have shown retention of biological activity, confirming the suitability of this scaffold as a bioisostere. nih.govresearchgate.net

The development of 1,2-disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres for ortho-substituted benzene rings represents a significant advancement in medicinal chemistry. nih.govsemanticscholar.orgrsc.org This strategy allows for the creation of patent-free analogues of existing bioactive compounds. nih.govsemanticscholar.org For instance, the incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into fungicides like boscalid, bixafen, and fluxapyroxad (B1673505) has yielded saturated analogues with high antifungal activity. nih.govsemanticscholar.org

The replacement of the ortho-substituted benzene ring with the bicyclo[2.1.1]hexane scaffold can also lead to favorable changes in physicochemical properties. In several cases, this substitution has resulted in a notable increase in aqueous solubility, a critical parameter for drug efficacy. nih.gov The defined exit vectors of the 1,5-disubstituted bicyclo[2.1.1]hexane scaffold have also been shown to be suitable mimics for ortho-substituted phenyl rings. chemrxiv.orgchemrxiv.org

Table 1: Comparison of Physicochemical Properties of Bioactive Compounds and their Bicyclo[2.1.1]hexane Analogues

Bioactive CompoundOriginal Solubility (µM)Analogue Solubility (µM)Change in SolubilityReference
Conivaptan5143-fold increase nih.gov
Lomitapide3186-fold increase nih.gov
Boscalid11353-fold increase nih.gov
Bixafen304Decrease nih.gov
Fluxapyroxad2527Slight increase nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

While the focus has largely been on ortho- and para-substituted benzene mimics, bicyclo[2.1.1]hexane derivatives have also been explored as bioisosteres for meta-substituted benzene rings. beilstein-journals.org The substitution pattern on the bicyclo[2.1.1]hexane core can be tailored to approximate the spatial relationship of substituents in a meta-disubstituted aromatic ring. This allows for the exploration of new chemical space and the fine-tuning of molecular properties for improved biological outcomes. nih.gov The development of synthetic methods to access polysubstituted bicyclo[2.1.1]hexanes has expanded the possibilities for creating bioisosteres of various substituted benzenes, including those with meta arrangements. nih.govrsc.org

The drive to increase the three-dimensionality of drug candidates has led to a greater interest in sp3-rich scaffolds like bicyclo[2.1.1]hexane. rsc.orgnih.govchemrxiv.org Moving away from flat, aromatic structures can lead to molecules with improved pharmacological profiles. This compound serves as a key starting material for accessing this sp3-rich chemical space. rsc.orgnih.govchemrxiv.org The rigid, non-planar nature of the bicyclo[2.1.1]hexane framework offers well-defined exit vectors for substituents, allowing for precise control over the spatial arrangement of functional groups. chemrxiv.org This exploration of three-dimensional space is crucial for discovering new bioactive conformations and interacting with biological targets in novel ways. organic-chemistry.org

Precursors for Diverse Polycyclic Frameworks

Beyond its direct use as a building block, this compound and related bicyclo[2.1.1]hexane structures can serve as precursors for the synthesis of more complex, diverse polycyclic frameworks. rsc.orgnih.gov The inherent ring strain of the bicyclo[2.1.1]hexane system can be harnessed in rearrangement or ring-expansion reactions to generate novel polycyclic architectures. researchgate.net Lewis acid-catalyzed reactions of bicyclo[1.1.0]butanes, which can be precursors to bicyclo[2.1.1]hexanes, with various reactants can lead to a variety of highly substituted polycyclic molecules. rsc.org These strategies open up avenues to previously inaccessible molecular scaffolds with potential applications in materials science and drug discovery.

Development of Modular Synthesis Strategies for Enhanced Chemical Diversity

The development of modular synthesis strategies utilizing this compound and its derivatives is key to enhancing chemical diversity. rsc.orgchemrxiv.org Modular approaches allow for the systematic variation of substituents on the bicyclo[2.1.1]hexane core, facilitating the rapid generation of compound libraries for screening purposes. rsc.org Photochemical methods, such as [2+2] cycloadditions, have been employed to create the bicyclo[2.1.1]hexane skeleton in a modular fashion. rsc.org These strategies, combined with the versatility of this compound as a functionalized starting material, empower chemists to efficiently explore the chemical space around this valuable scaffold and develop new molecules with tailored properties. chemrxiv.org

Future Directions and Emerging Research Avenues

Advancements in Catalytic Asymmetric Synthesis of Bicyclo[2.1.1]hexanes

The precise control of stereochemistry is crucial as the biological activity of chiral molecules is highly dependent on their absolute configuration. acs.orgchemrxiv.org Consequently, the development of catalytic asymmetric methods to produce enantioenriched bicyclo[2.1.1]hexanes is a primary research focus.

Recent breakthroughs include the first enantioselective catalytic strategy to access 1,5-disubstituted bicyclo[2.1.1]hexanes through a Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition. chemrxiv.orgchemrxiv.org This method provides versatile building blocks in high yield and enantioselectivity. chemrxiv.org Another significant advancement is the use of chiral Brønsted acids in organocatalysis. For instance, a confined imidodiphosphorimidate (IDPi) Brønsted acid has been shown to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines to generate chiral aza-bicyclo[2.1.1]hexanes with up to 99:1 enantiomeric ratio (er). acs.orgbohrium.com Similarly, chiral phosphoric acid catalysis under photosensitized conditions has enabled highly enantioselective cycloadditions of vinylazaarenes and BCBs. nih.gov

Metal-based catalytic systems have also proven effective. A notable example is the zinc-catalyzed enantioselective formal (3+2) cycloaddition of BCBs with imines, which efficiently produces valuable azabicyclo[2.1.1]hexanes. researchgate.net Furthermore, enzymatic approaches are emerging for the construction of highly strained carbocycles. nih.gov Engineered hemeproteins, for example, can catalyze the formation of chiral bicyclobutanes, which are key precursors to bicyclo[2.1.1]hexanes, with high efficiency and selectivity. nih.govnih.gov

Table 1: Recent Catalytic Asymmetric Methods for Bicyclo[2.1.1]hexane Synthesis
Catalytic SystemReaction TypeStarting MaterialsProduct TypeKey FeaturesReference
Chiral Lewis AcidIntramolecular [2+2] Photocycloadditionα,β-unsaturated acyl pyrazolesEnantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanesFirst enantioselective catalytic strategy for this motif. chemrxiv.orgchemrxiv.org
Chiral Brønsted Acid (IDPi)Formal (3+2) CycloadditionBicyclo[1.1.0]butanes, N-aryl iminesChiral aza-bicyclo[2.1.1]hexanesHigh enantioselectivity (up to 99:1 er) under mild conditions. acs.orgbohrium.com
Zinc Catalyst with Chiral Ligand(3+2) CycloadditionBicyclo[1.1.0]butanes, IminesEnantioenriched aza-bicyclo[2.1.1]hexanesEfficient synthesis of valuable aza-BCHs. researchgate.net
Chiral Phosphoric Acid (Photosensitized)CycloadditionVinylazaarenes, Bicyclo[1.1.0]butanesEnantioenriched bicyclo[2.1.1]hexanesHighly enantioselective process. nih.gov
Engineered HemeproteinsCarbene AdditionDiazo reagents, AlkynesChiral bicyclobutanes (precursors)Biocatalytic, high efficiency and selectivity. nih.govnih.gov

Discovery of Novel Reaction Pathways and Methodologies

The inherent strain of precursors like bicyclo[1.1.0]butanes (BCBs) provides a powerful thermodynamic driving force for the construction of the bicyclo[2.1.1]hexane skeleton. acs.org Research is actively focused on harnessing this strain energy through novel reaction pathways.

Strain-release driven cycloadditions are at the forefront of these efforts. Formal [2π+2σ] and [3+2] cycloadditions of BCBs with various partners, including alkenes, silyl (B83357) enol ethers, and ynamides, have been developed under Lewis acid catalysis. nih.govrsc.orgrsc.orgthieme-connect.com For example, a Sc(OTf)₃-catalyzed (3+2) annulation of BCBs with ynamides provides a facile, one-step synthesis of 2-amino-bicyclo[2.1.1]hexenes under mild conditions. rsc.org Similarly, BF₃·Et₂O catalyzes a formal [2π+2σ] cycloaddition of BCBs with benzofuran-derived dienes to yield functionalized spiro-bicyclo[2.1.1]hexanes. rsc.orgchemrxiv.org

Photocatalysis has also emerged as a powerful tool, often enabling reactions under mild conditions using visible light. rsc.org A photoinduced intermolecular [2σ+2π] cycloaddition between BCBs and alkenes, mediated by a Ti(Salen) photocatalytic system, has been reported to produce polysubstituted bicyclo[2.1.1]hexanes with high efficiency. researchgate.net

Catalyst-controlled chemodivergent synthesis represents another innovative strategy. By simply changing the metal catalyst, the reaction between BCB amides and azadienes can be directed to selectively form either bicyclo[2.1.1]hexanes (with a Cu(I) catalyst) or cyclobutenes (with a Au(I) catalyst). acs.org This approach provides precise control over reaction pathways, enhancing the versatility of BCB-based methods. acs.org Furthermore, relay catalysis, such as a Au/Sc dual catalytic system, enables cascade reactions for the rapid construction of complex scaffolds like oxa-spiro-bicyclo[2.1.1]hexanes. acs.org

Expansion of Functional Group Compatibility in Synthesis

To maximize the utility of bicyclo[2.1.1]hexanes as building blocks in drug discovery, synthetic methods must tolerate a wide array of functional groups. Modern synthetic strategies are increasingly addressing this need, allowing for the incorporation of diverse chemical handles relevant to pharmaceuticals. researchgate.net

Recent methodologies demonstrate remarkable functional group tolerance. For instance, Cu(I)/Au(I)-catalyzed chemodivergent reactions and Lewis acid-catalyzed cycloadditions are compatible with substrates bearing both electron-donating and electron-withdrawing groups, as well as common functionalities like amides, esters, ethers, and halides. acs.orgacs.org The development of new reagents, such as BCBs containing an acyl pyrazole (B372694) group, not only facilitates reactions but also provides a handle for diverse downstream transformations. researchgate.net

The synthesis of borylated bicyclo[2.1.1]hexanes via crossed [2+2]-cycloaddition is a particularly valuable advancement. nih.gov The resulting carbon-boron bond is highly versatile and can be transformed into a wide range of other functional groups, including alcohols, amines, and aryl groups, that are not easily accessible through other methods. nih.gov This greatly expands the chemical space that can be explored. Moreover, the direct incorporation of unprotected functional groups, such as alcohols, has been successfully demonstrated in photocatalytic cycloadditions, simplifying synthetic sequences by avoiding protecting group manipulations. rsc.org The resulting bicyclo[2.1.1]hexane products can also be readily functionalized; for example, amide-containing products have been converted to the corresponding alcohol (like 1-bicyclo[2.1.1]hexanylmethanol), ester, carboxylic acid, and tertiary alcohols. acs.org

Table 2: Functional Group Compatibility and Derivatization in Bicyclo[2.1.1]hexane Synthesis
MethodologyTolerated Functional GroupsPost-Synthetic TransformationsReference
Cu(I)/Au(I)-Catalyzed Chemodivergent SynthesisAmides (morpholine, pyrrolidine), esters, methylthio, naphthyl, furylReduction to alcohols (e.g., this compound), alcoholysis to esters, hydrolysis to carboxylic acids, Grignard addition to tertiary alcohols. acs.org
Au/Sc Relay CatalysisAlkynyl alcohols, methoxy, methyl, halogens, cyanoProvides oxa-spiro-bicyclo[2.1.1]hexane derivatives. acs.org
Sc(OTf)₃-Catalyzed (3+2) AnnulationKeto-BCBs, electronically diverse ynamidesProducts contain a functionalizable amino group and a strained alkene. rsc.org
Photocatalytic [2+2] CycloadditionUnprotected alcohols, esters, apical alkyl groupsAllows for the synthesis of tetra-substituted BCHs with diverse functionalities. rsc.org
Crossed [2+2]-CycloadditionProduces borylated bicyclo[2.1.1]hexanesOxidation to alcohols and ketones, reductive amination to amines, cross-coupling to furans. nih.gov

Integration with High-Throughput Experimentation and Automated Synthesis

The discovery and optimization of novel synthetic reactions for complex scaffolds like bicyclo[2.1.1]hexanes can be significantly accelerated through modern automation and high-throughput screening techniques. These approaches allow for the rapid evaluation of numerous reaction parameters, including catalysts, solvents, and substrates, on a small scale.

Microscale high-throughput experimentation (HTE) has been integral to the development of new synthetic routes. For example, the discovery and optimization of a gallium-catalyzed formal (3+2) cycloaddition to produce azabicyclo[2.1.1]hexanes relied on HTE. researchgate.net This technology enables the efficient screening of conditions to identify optimal pathways and expand substrate scope. researchgate.net Similarly, automated flow-based systems operating at the nanomole scale have been successfully deployed to optimize reaction conditions for the functionalization of related strained bicyclic systems, reducing development time and material consumption. acs.org

In the realm of biocatalysis, high-throughput screening is essential for directed evolution of enzymes. Robotic colony pickers and automation workstations are used to screen large libraries of enzyme variants for desired activity and selectivity in synthesizing strained carbocycles. researchgate.net This integration of automation is crucial for rapidly developing robust and efficient biocatalysts for the production of chiral building blocks. nih.govresearchgate.net The adoption of automation-mediated organic synthesis (AMOS) is becoming more widespread, promising to accelerate the discovery of new reactions and the synthesis of libraries of novel compounds for biological screening. pitt.edu

Q & A

Q. What are the primary synthetic routes for 1-Bicyclo[2.1.1]hexanylmethanol, and how do reaction conditions influence product purity?

Answer: The synthesis of bicyclic alcohols like this compound often involves halogen-metal exchange reactions. For example, lithio derivatives (e.g., III, R = Li) react with alkyl halides (e.g., methyl iodide) in ether or hexane solvents. However, equilibrium dynamics can lead to unintended products, such as halogen exchange forming iodinated derivatives instead of methylated targets . To optimize purity:

  • Solvent selection : Polar aprotic solvents (e.g., THF) may favor alkylation over halogen exchange.
  • Temperature control : Low temperatures (−78°C) suppress side reactions.
  • Catalyst screening : Transition metal catalysts (e.g., Rh, Co) in hydroformylation steps improve regioselectivity .
    Validate outcomes via GC-MS or NMR to detect trace byproducts .

Q. How can researchers characterize the bicyclic structure and stereochemistry of this compound?

Answer: Key techniques include:

  • X-ray crystallography : Resolves bond angles and confirms bicyclo[2.1.1]hexane geometry.
  • NMR spectroscopy :
    • 1^1H NMR: Methylenic protons (δ 1.2–1.8 ppm) and hydroxyl protons (δ 1.5–2.5 ppm) reveal substituent positions.
    • 13^{13}C NMR: Quaternary carbons in the bicyclic core appear at δ 30–40 ppm .
  • IR spectroscopy : O-H stretching (3200–3600 cm1^{-1}) confirms alcohol functionality .
    For stereochemical analysis, chiral chromatography or Mosher ester derivatization is recommended .

Q. What thermodynamic stability data exist for bicyclo[2.1.1]hexane derivatives, and how do they compare to other bicyclic systems?

Answer: Stability correlates with ring strain and hybridization. Bicyclo[2.1.1]hexane exhibits higher strain (estimated ΔHf_f ≈ 30 kcal/mol) compared to less strained systems like bicyclo[2.2.2]octane (ΔHf_f ≈ 4 kcal/mol). Key stability metrics:

  • Heat of combustion : Higher values indicate greater strain.
  • Solvolysis rates : Bicyclo[2.1.1]hexyl derivatives hydrolyze faster than adamantane analogs due to angle distortion .
    Use computational methods (DFT, MD simulations) to model strain energy and predict reactivity .

Advanced Research Questions

Q. How do solvolysis mechanisms of this compound derivatives differ from classical carbocation pathways?

Answer: Bicyclo[2.1.1]hexyl cations exhibit non-classical behavior due to hyperconjugation and σ-delocalization. For example:

  • Anti-migration pathways : Preferential migration of anti carbons forms intermediates like 1-bicyclo[1.1.0]butylcarbinyl cations, which stabilize via conjugation with adjacent π systems .
  • Kinetic vs. thermodynamic control : Solvolysis at low temperatures favors strained intermediates, while higher temperatures drive rearrangement to more stable carbocations .
    Monitor intermediates using 13^{13}C labeling or trapping experiments with superacids.

Q. What biocatalytic strategies are viable for asymmetric synthesis of this compound derivatives?

Answer: Biocatalysis offers enantioselective routes:

  • Enzyme screening : Lipases (e.g., Candida antarctica) or alcohol dehydrogenases catalyze kinetic resolutions or dynamic kinetic asymmetric transformations (DYKAT).
  • Substrate engineering : Introduce bulky substituents to enhance enzyme-substrate binding .
    Optimize reaction parameters (pH, co-solvents) to improve enzyme activity and product ee (>95%) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

Answer: Key challenges include:

  • Co-elution in GC : Impurities like cyclohexylmethanol or benzaldehyde may overlap with the target.
  • Detection limits : Low-concentration byproducts (e.g., <0.05%) require high-sensitivity detectors (FID, MS).
    Solutions :
  • Use orthogonal methods (HPLC-MS for polar impurities, GC-MS for volatiles).
  • Employ internal standards (e.g., deuterated analogs) for quantification .

Q. How can environmental persistence and toxicity of this compound be assessed?

Answer: While direct data are limited, extrapolate from analogous alcohols:

  • Biodegradation assays : Use OECD 301F (ready biodegradability) to test microbial degradation.
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (EC50_{50}).
  • Green chemistry : Replace halogenated solvents with ionic liquids or scCO2_2 to reduce environmental impact .

Q. What future research directions could enhance the utility of this compound in medicinal chemistry?

Answer:

  • SAR studies : Introduce substituents (e.g., halogens, amines) to explore bioactivity against bacterial targets .
  • Prodrug design : Esterify the hydroxyl group to improve pharmacokinetics.
  • Computational modeling : Predict binding affinity with enzymes (e.g., cytochrome P450) using docking simulations .

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